Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a piperidine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.
Esterification: The ester functional group is formed through the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-phenyl-2-thiophenecarboxylate: Similar structure but lacks the piperidine moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidine moiety but has a different core structure.
Uniqueness
Ethyl 5-phenyl-2-[(2-piperidinoacetyl)amino]-3-thiophenecarboxylate is unique due to the combination of its thiophene ring, piperidine moiety, and ester functional group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 5-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-13-17(15-9-5-3-6-10-15)26-19(16)21-18(23)14-22-11-7-4-8-12-22/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3,(H,21,23) |
InChI Key |
XTWXOQBTJRUHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
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